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Compound of Interest

Compound Name:
4-Methyl-1-phenylquinolin-2(1h)-

one

Cat. No.: B1296214 Get Quote

A Spectroscopic Showdown: 4-Methyl vs. 4-
Hydroxy Quinolinone Derivatives
For researchers, scientists, and drug development professionals, this guide provides an

objective, data-driven comparison of the spectroscopic properties of 4-methylquinolin-2(1H)-

one and 4-hydroxyquinolin-2(1H)-one. By presenting key experimental data in a clear,

comparative format, this document aims to facilitate a deeper understanding of how simple

functional group substitutions can significantly influence the physicochemical characteristics of

the quinolinone scaffold, a core moiety in numerous biologically active compounds.

The quinolinone core is a privileged structure in medicinal chemistry, forming the backbone of

various compounds with diverse therapeutic applications, including antifungal and

photosynthesis-inhibiting activities. The substitution at the C4 position, in particular, can

dramatically alter the electronic and steric properties of the molecule, leading to distinct

spectroscopic signatures. This guide focuses on the comparative analysis of the 4-methyl and

4-hydroxy derivatives, providing a foundational dataset for further analog development and

structure-activity relationship (SAR) studies.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-methyl-2(1H)-one and 4-

hydroxy-2(1H)-one, offering a side-by-side view of their characteristic spectral features.
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Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

4-methyl-2(1H)-one

Aromatic Protons: 7.0 - 8.0,

CH (C3): ~6.2, CH₃: ~2.4, NH:

(variable)

C=O (C2): ~164, Aromatic

Carbons: 115-140, C4: ~145,

C3: ~118, CH₃: ~18

4-hydroxy-2(1H)-one

Aromatic Protons: 7.2 - 8.2,

CH (C3): ~5.8, NH: ~11.2, OH:

~12.9

C=O (C2): ~164, C-OH (C4):

~162, Aromatic Carbons: 115-

139, C3: ~98

Table 2: IR, UV-Vis, and Mass Spectrometry Data

Compound IR (cm⁻¹) UV-Vis (λmax, nm)
Mass Spectrometry

(m/z)

4-methyl-2(1H)-one

N-H stretch: ~3100-

3300, C=O stretch:

~1650-1670, C=C

stretch: ~1600

~225, ~270, ~315 (in

Ethanol)
159 (M⁺)

4-hydroxy-2(1H)-one

O-H stretch: ~3360

(broad), N-H stretch:

~3100-3300, C=O

stretch: ~1657, C=C

stretch: ~1508

~269, ~314 (in

Methanol)
161 (M⁺)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the quinolinone derivative was dissolved in

0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm

NMR tube.
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Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 or 500 MHz NMR

spectrometer.

¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 0-15 ppm.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard (0.00 ppm).

¹³C NMR Acquisition: Carbon spectra were acquired with a spectral width of 0-200 ppm.

Chemical shifts are reported in ppm relative to the solvent peak (e.g., DMSO-d₆ at 39.52

ppm).

Infrared (IR) Spectroscopy
Sample Preparation: Solid samples were analyzed using the KBr pellet method. A small

amount of the sample was ground with spectroscopic grade potassium bromide (KBr) and

pressed into a thin, transparent pellet.

Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. The data is presented in wavenumbers (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of the quinolinone derivative (e.g., 1 mg/mL) was

prepared in a spectroscopic grade solvent (e.g., ethanol or methanol). This stock solution

was then diluted to a final concentration of approximately 10-20 µg/mL.

Instrumentation: UV-Vis absorption spectra were recorded on a double-beam UV-Vis

spectrophotometer.

Data Acquisition: The absorbance was measured over a wavelength range of 200-400 nm.

The wavelength of maximum absorbance (λmax) is reported in nanometers (nm).

Mass Spectrometry (MS)
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Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile

solvent (e.g., methanol or acetonitrile).

Instrumentation: Mass spectra were obtained using a mass spectrometer with an

electrospray ionization (ESI) source.

Data Acquisition: The analysis was performed in positive ion mode, and the mass-to-charge

ratio (m/z) of the molecular ion (M⁺) was determined.

Visualizing Workflows and Pathways
To further elucidate the context and application of these compounds, the following diagrams,

generated using the DOT language, illustrate a typical experimental workflow and a proposed

biological signaling pathway.
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General experimental workflow for the synthesis and analysis of quinolinone derivatives.
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Proposed antifungal mechanism of 4-hydroxyquinolin-2-one derivatives.
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Mechanism of Photosystem II inhibition by 4-hydroxyquinolin-2-one derivatives.

To cite this document: BenchChem. [Spectroscopic comparison of 4-methyl vs. 4-hydroxy
quinolinone derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296214#spectroscopic-comparison-of-4-methyl-vs-
4-hydroxy-quinolinone-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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